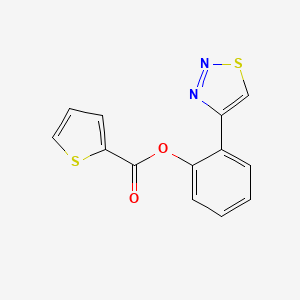

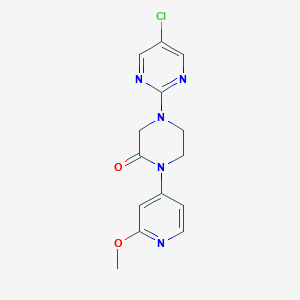

![molecular formula C13H15NO5S B2432743 3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid CAS No. 313662-73-6](/img/structure/B2432743.png)

3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid is a chemical compound with the CAS Number: 327106-18-3 . It has a molecular weight of 299.35 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-[4-(4-morpholinylsulfonyl)phenyl]propanoic acid . The InChI code for this compound is 1S/C13H17NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,3,6-10H2,(H,15,16) .Physical and Chemical Properties Analysis

The compound has a melting point of 160-162 degrees Celsius . It is stored at room temperature and is available in powder form .Scientific Research Applications

Water-Insoluble Polymers

- Application : Synthesis of water-insoluble polymers containing amine, sulfonic acid, and carboxylic acid groups, which have potential use in metal-ion retention.

- Key Findings : These polymers demonstrated effective metal-ion-retention properties for various metal ions such as Ag(I), Cu(II), Cd(II), Hg(II), Zn(II), Pb(II), Al(III), and Cr(III).

- Research Context : Investigated for their potential in environmental applications related to metal ion recovery and water purification.

- Source : Rivas et al., 2006, Journal of Applied Polymer Science.

Antimicrobial Activity

- Application : Exploring the antimicrobial and modulating activity of derivatives like 4-(Phenylsulfonyl) morpholine against various microorganisms.

- Key Findings : The study highlighted significant modulating activity, particularly when combined with other antimicrobials.

- Research Context : Focused on addressing multidrug-resistant strains of bacteria and fungi, which is crucial in medical and pharmaceutical fields.

- Source : Oliveira et al., 2015, Saudi Journal of Biological Sciences.

Photosensitive Polyimides

- Application : Synthesis and characterization of poly(acrylate amic acid) for use as negative-tone photosensitive polyimides (PSPI).

- Key Findings : The research explored the chemical composition and molecular weight of these poly(amic acid)s, indicating potential use in photoresist applications.

- Research Context : This is significant in the field of electronics, particularly in the development of materials for photolithographic processes.

- Source : Ho et al., 2009, Journal of Applied Polymer Science.

Luminescence Properties

- Application : Study of luminescence properties of terbium doped poly(acrylic acid) containing certain ligands, relevant to lighting and display technologies.

- Key Findings : Enhanced luminescent properties were observed due to the coordination between the dopant ions and the polymer matrix.

- Research Context : These findings are pertinent in the field of material science, especially in the development of new luminescent materials.

- Source : Flores et al., 2006, Optical Materials.

Film Formation and Catalysis

- Application : Investigating the influence of acid-base pairs on film formation and catalysis in acidic acrylic latexes.

- Key Findings : The study provided insights into the factors controlling film formation kinetics and pH reduction.

- Research Context : Important for industrial applications, particularly in the production of coatings and adhesives.

- Source : Pedraza et al., 2008, Progress in Organic Coatings.

Polymeric Drug Conjugates

- Application : Manipulation of the rate of hydrolysis of polymer-drug conjugates using copolymers of N-acryloyl morpholine.

- Key Findings : The study demonstrated the ability to control the kinetics of hydrolysis in these conjugates, which is crucial for drug delivery applications.

- Research Context : This research is particularly relevant in the pharmaceutical industry for the development of targeted drug delivery systems.

- Source : Pitt et al., 1996, Journal of Controlled Release.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAXVHQCZVRKJO-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

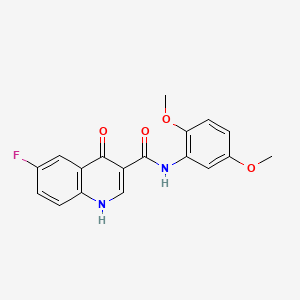

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)

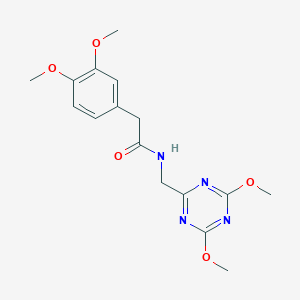

![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)

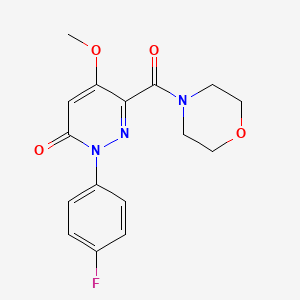

![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2432674.png)

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)

![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)

![N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2432682.png)